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molecular formula C7H6Cl2N2 B1322050 5-Chloroimidazo[1,2-a]pyridine hydrochloride CAS No. 3931-68-8

5-Chloroimidazo[1,2-a]pyridine hydrochloride

Cat. No. B1322050
M. Wt: 189.04 g/mol
InChI Key: HDGYDQGPMRUIQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09365578B2

Procedure details

To a stirred solution of 2-amino-6-chloropyridine (20.00 g, 156 mmol) in ethanol (300 mL) at ambient temperature was added chloroacetaldehyde (26.1 mL of a 50% aqueous solution, 202 mmol). The reaction mixture was heated at refux for 5 h, allowed to cool to ambient temperature and concentrated in vacuo. The residue was treated with dichloromethane (400 mL) and the dichloromethane layer was decanted. The resultant brown gummy solid was treated with a mixture of methanol (20 mL) and diethyl ether (500 mL). The colorless solid so obtained was collected by filtration to afford 5-chloroimidazo[1,2-a]pyridine hydrochloride (13.26 g, 45% yield). The filtrate was combined with the aforementioned dichloromethane layer and the mixture concentrated in vacuo. The residue was dissolved in dichloromethane (500 mL). The resulting solution was washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, filtered and concentrated in vacuo. The residue was purified by column chromatography eluting with a 40-95% gradient of ethyl acetate in hexanes to afford a second batch of 5-chloroimidazo[1,2-a]pyridine as a brown liquid in 39% yield (9.18 g): 1H NMR (300 MHz, DMSO-d6) δ8.02 (s, 1H), 7.74 (s, 1H), 7.65 (d, J=9.0 Hz, 1H), 7.31 (dd, J=7.5, 7.5 Hz, 1H), 7.19 (d, J=7.2 Hz, 1H); MS (ES+) m/z 153.0 (M+1), 155.0 (M+1).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Cl:8])[N:3]=1.[Cl:9][CH2:10][CH:11]=O>C(O)C>[ClH:8].[Cl:9][C:10]1[N:3]2[CH:4]=[CH:5][N:1]=[C:2]2[CH:7]=[CH:6][CH:11]=1 |f:3.4|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
NC1=NC(=CC=C1)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC=O
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated at refux for 5 h
Duration
5 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
The residue was treated with dichloromethane (400 mL)
CUSTOM
Type
CUSTOM
Details
the dichloromethane layer was decanted
ADDITION
Type
ADDITION
Details
The resultant brown gummy solid was treated with a mixture of methanol (20 mL) and diethyl ether (500 mL)
CUSTOM
Type
CUSTOM
Details
The colorless solid so obtained
FILTRATION
Type
FILTRATION
Details
was collected by filtration

Outcomes

Product
Name
Type
product
Smiles
Cl.ClC1=CC=CC=2N1C=CN2
Measurements
Type Value Analysis
AMOUNT: MASS 13.26 g
YIELD: PERCENTYIELD 45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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